3-(1-Methylcyclopropyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a 1-methylcyclopropyl group. This compound is notable in the field of organic chemistry due to its unique structural properties and potential applications in medicinal chemistry. The molecular formula for 3-(1-Methylcyclopropyl)azetidine is , and it has a molecular weight of approximately 125.21 g/mol.
3-(1-Methylcyclopropyl)azetidine belongs to the class of azetidines, which are saturated heterocycles containing one nitrogen atom in a four-membered ring. This compound can be synthesized through various methods, including alkylation reactions and cyclization processes involving primary amines and other reagents . It is classified under heterocyclic compounds, specifically those containing nitrogen as a ring heteroatom, and has implications in pharmaceutical research due to its structural features that may influence biological activity .
The synthesis of 3-(1-Methylcyclopropyl)azetidine can be achieved through several methodologies. One common approach involves the alkylation of azetidine derivatives using 1-methylcyclopropyl halides. For example:
The structure of 3-(1-Methylcyclopropyl)azetidine features a four-membered azetidine ring with a 1-methylcyclopropyl substituent at the third position. The molecular geometry is influenced by the strain associated with the small ring size, which can affect reactivity and stability.
The presence of the cyclopropyl group introduces additional steric hindrance and potential for unique interactions in biological systems.
3-(1-Methylcyclopropyl)azetidine can participate in various chemical reactions typical of azetidines, including:
These properties indicate that 3-(1-Methylcyclopropyl)azetidine may have favorable characteristics for use in various chemical reactions and applications .
3-(1-Methylcyclopropyl)azetidine has potential applications in several fields:
Azetidine derivatives represent a structurally privileged class of saturated nitrogen heterocycles with profound significance in modern medicinal chemistry. Their four-membered ring architecture confers high ring strain (approximately 25–27 kcal/mol), enhancing reactivity while maintaining sufficient stability for practical handling in synthetic and biological contexts [1] [5]. This balance enables unique molecular interactions with biological targets, including hydrogen bonding via the basic nitrogen and constrained spatial presentation of substituents [5] [6]. Azetidines improve key physicochemical properties in drug candidates: They reduce lipophilicity (LogD) compared to larger heterocycles or aromatic rings, elevate the fraction of sp³ carbons (Fsp³), and enhance aqueous solubility—critical for oral bioavailability [2] [6]. Clinically, azetidine motifs feature in approved therapeutics like the BTK inhibitor acalabrutinib, the JAK inhibitor baricitinib, and the DNA polymerase theta inhibitor series (e.g., compound C1), underscoring their translational impact [4] [6].
The integration of cyclopropane and azetidine into hybrid scaffolds marks an evolutionary step in heterocyclic chemistry. Cyclopropane has been extensively utilized since the mid-20th century (>60 marketed drugs), leveraging its high bond strength (shorter, stronger C–H bonds) and planar rigidity to act as an isostere for isopropyl, alkenes, or even aromatic rings [2]. Its emergence alongside azetidines reflects a broader shift toward strain-enabled bioisosterism—replacing flat aromatics with three-dimensional, metabolically resilient motifs [2] [6]. The fusion of cyclopropane with azetidine, as in 3-(1-methylcyclopropyl)azetidine, creates a spatially compact yet functionally rich scaffold. Early examples include natural products like mugineic acid (iron chelation) and nicotianamine (chlorophyll biosynthesis), but synthetic access remained limited until advances in ring-forming methodologies (e.g., strain-release cyclizations, [3+1] cycloadditions) enabled systematic exploration [5] [6]. The methylcyclopropyl appendage specifically augments steric congestion and electronic modulation, influencing target engagement and metabolic stability [8].
3-(1-Methylcyclopropyl)azetidine (CAS: 2567496-77-7) exemplifies a strategic bioisostere in lead optimization. Its physicochemical profile combines the azetidine's polar surface area (PSA ≈ 12 Ų) with the cyclopropane's low lipophilicity (calculated LogP ≈ 1.2), making it a versatile replacement for tertiary alcohols, morpholines, or aryl rings [2] [7]. Key attributes driving its utility include:
Table 1: Bioisosteric Applications of 3-(1-Methylcyclopropyl)azetidine
Targeted Group | Hybrid Advantage | Example Application |
---|---|---|
tert-Butyl/Isopropyl | Lower LogD, reduced metabolic clearance | VHL ligands (9-fold potency gain) [2] |
4-Substituted Piperidine | Enhanced rigidity, improved solubility | PI3K inhibitors (maintained pIC₅₀ 8.6) [2] |
2-Aminopyridine | Mitigated structural alerts (hepatotoxicity) | BTK inhibitors (retained nM potency) [2] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2